molecular formula C17H24N4O2S2 B2514573 5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol CAS No. 932875-72-4

5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2514573
CAS No.: 932875-72-4
M. Wt: 380.53
InChI Key: REGKRSWCOFFKTC-UHFFFAOYSA-N
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Description

5-[1-(Ethylsulfonyl)piperidin-3-yl]-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a triazole ring, and a thiol group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, including the formation of the piperidine ring, the introduction of the ethylsulfonyl group, and the construction of the triazole ring. Common reagents used in these reactions include ethylsulfonyl chloride, piperidine, and various benzyl derivatives. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

5-[1-(Ethylsulfonyl)piperidin-3-yl]-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to modify the piperidine ring or the triazole ring.

    Substitution: The benzyl group can be substituted with other functional groups to create derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as disulfides, reduced piperidine or triazole rings, and substituted benzyl derivatives.

Scientific Research Applications

5-[1-(Ethylsulfonyl)piperidin-3-yl]-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and triazole derivatives, such as:

  • 5-[1-(Methylsulfonyl)piperidin-3-yl]-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol
  • 5-[1-(Ethylsulfonyl)piperidin-3-yl]-4-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

What sets 5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ethylsulfonyl group, in particular, provides distinct reactivity compared to similar compounds with different substituents .

Biological Activity

5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, mechanisms of action, and various biological activities, supported by recent research findings.

1. Chemical Structure and Synthesis

The compound features a unique combination of functional groups that contribute to its biological activity. The molecular formula is C17H24N4O2S2C_{17}H_{24}N_{4}O_{2}S_{2} with a molecular weight of approximately 380.53 g/mol. The synthesis typically involves several steps, including the formation of the piperidine ring and the introduction of the ethylsulfonyl and triazole moieties .

Synthetic Routes

Common methods for synthesizing this compound include:

  • Formation of the Piperidine Ring : Using piperidine derivatives and ethylsulfonyl chloride.
  • Triazole Construction : Utilizing various benzyl derivatives under controlled reaction conditions with solvents like methanol or ethanol.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors involved in disease pathways, potentially leading to therapeutic effects in various conditions .

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate activity against a range of pathogens:

  • Bacteria : Effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) .
  • Fungi : Exhibits antifungal properties against species such as Candida albicans.

Anticancer Activity

Several studies have evaluated the anticancer potential of triazole derivatives. For instance:

  • Compounds have been tested against breast carcinoma (MCF7) and colon carcinoma (HCT116) cell lines, showing promising cytotoxic effects .
  • The mechanism often involves inhibition of cell proliferation and induction of apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications in the chemical structure can significantly influence biological activity. For example:

  • The presence of the ethylsulfonyl group enhances solubility and bioavailability.
  • Variations in the benzyl substituent can alter potency against specific microbial strains or cancer cells .

4. Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar triazole derivatives is useful:

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Features
This compoundModerate to HighSignificant against MCF7Ethylsulfonyl group
5-[1-(Methylsulfonyl)piperidin-3-yl]-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiolLowModerateMethylsulfonyl group
5-[1-(Ethylsulfonyl)piperidin-3-yl]-4-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiolHighSignificantChlorobenzyl substitution

5. Case Studies

Recent literature emphasizes the efficacy of triazole derivatives in treating infections caused by resistant strains and their potential as anticancer agents. For example:

  • A study demonstrated that certain triazole derivatives exhibited antifungal activity comparable to established antifungal agents but with lower toxicity profiles .

Properties

IUPAC Name

3-(1-ethylsulfonylpiperidin-3-yl)-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S2/c1-3-25(22,23)20-10-4-5-15(12-20)16-18-19-17(24)21(16)11-14-8-6-13(2)7-9-14/h6-9,15H,3-5,10-12H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGKRSWCOFFKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C2=NNC(=S)N2CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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